BE“GHE Foundational & Exploratory

Check Availability & Pricing

4-(((4-Chlorophenyl)thio)methyl)piperidine
hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

4(((+-

Compound Name: Chlorophenyl)thio)methyl)piperidin
e hydrochloride

CAS No.: 1211431-11-6

Cat. No.: B1455778

Get Quote

\ J

An In-depth Technical Guide to 4-(((4-Chlorophenyl)thio)methyl)piperidine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of 4-(((4-
Chlorophenyl)thio)methyl)piperidine hydrochloride, a heterocyclic compound of significant
interest in medicinal chemistry and neuroscience research. While detailed experimental data
for this specific molecule is not extensively published, this document consolidates available
information and provides expert-driven insights into its chemical properties, a plausible
synthetic pathway, analytical characterization methods, and its pharmacological context based
on structure-activity relationships of related compounds. This guide is intended for researchers,
chemists, and drug development professionals investigating novel modulators of monoamine
transporter systems.

Chemical Identity and Physicochemical Properties

4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride belongs to the piperidine class of
compounds, which are foundational scaffolds in numerous pharmaceuticals.[1][2] The structure
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features a central piperidine ring linked via a methylene thioether bridge to a 4-chlorophenyl
group. The hydrochloride salt form enhances stability and aqueous solubility, making it suitable
for biological assays.

Nomenclature and Structure

The precise arrangement of its functional groups is critical to its potential biological activity. Key
identifiers are summarized below.

Identifier Value Source

4-(((4-
IUPAC Name chlorophenyl)thio)methyl)piperi
dine hydrochloride

CAS Number 1211431-11-6 [31[41[5][6]
Molecular Formula C12H17CI2NS
Molecular Weight 278.24 g/mol

C1CNCC(C1)CSC2=CC=C(C=
c2)cl.cl

Canonical SMILES

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not widely available in
peer-reviewed literature. The properties of hydrochloride salts of piperidine derivatives are
typically crystalline solids with moderate to high melting points and solubility in polar solvents
like water, ethanol, and DMSO.
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Property Value Notes
Appearance White to off-white solid Predicted
Melting Point Not available
Boiling Point Not available
B Soluble in Water, DMSO, Predicted based on
Solubility ]
Methanol hydrochloride salt form

Proposed Synthesis and Purification

While a specific published synthesis for 4-(((4-Chlorophenyl)thio)methyl)piperidine
hydrochloride is not available, a logical and robust synthetic route can be proposed based on
established chemical principles, such as nucleophilic substitution. The key step involves the
formation of the thioether bond.

Synthetic Pathway Overview

A plausible two-step synthesis begins with commercially available starting materials. The first
step is an S-alkylation reaction between 4-chlorothiophenol and a protected piperidine-4-yl-
methanol derivative (e.g., a tosylate or mesylate) to form the thioether linkage. The second step
involves deprotection (if necessary) and subsequent formation of the hydrochloride salt. An
alternative, more direct approach involves the reaction of 4-chlorothiophenol with 4-
(chloromethyl)piperidine.

The following diagram illustrates a proposed synthetic pathway.
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Step 1: S-Alkylation

Tosyl Chloride (TsCl) 4-Chlorothiophenol

Piperidine-4-yl-methanol

Pyridine 4-(((4-Chlorophenyl)thio)methyl)piperidine

4-(Tosylmethyl)piperidine

Step 2: Salt Formation

Final Product:
4-(((4-Chlorophenyl)thio)methyl)
piperidine hydrochloride

HCl in Ether
or Isopropanol

A

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive methodology designed to be self-validating through in-process
checks.

o Activation of the Alcohol:

o Dissolve piperidine-4-yl-methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an
inert atmosphere (N2 or Ar).

o Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the
reaction with the sulfonyl chloride.

o Add triethylamine (1.2 eq) followed by the dropwise addition of p-toluenesulfonyl chloride
(1.1 eq) dissolved in minimal DCM.
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o Allow the reaction to warm to room temperature and stir for 4-6 hours.

o Monitor reaction completion by Thin Layer Chromatography (TLC). The disappearance of
the starting alcohol spot indicates completion.

o Quench the reaction with water and perform a liquid-liquid extraction. Wash the organic
layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure to yield the tosylated intermediate.

e Nucleophilic Substitution (Thioether Formation):

o In a separate flask, dissolve 4-chlorothiophenol (1.0 eq) in a polar aprotic solvent like
dimethylformamide (DMF).

o Add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The evolution of
hydrogen gas indicates the formation of the thiolate anion, which is a potent nucleophile.

o Once gas evolution ceases, add the tosylated piperidine intermediate (1.0 eq) dissolved in
DMF dropwise.

o Heat the reaction to 60-80 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

o After completion, cool the mixture and quench carefully with saturated ammonium chloride
solution.

o Extract the product with ethyl acetate, wash the combined organic layers with water and
brine, dry, and concentrate.

o Purify the crude product via column chromatography on silica gel.
e Hydrochloride Salt Formation:

o Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous
diethyl ether or ethyl acetate.

o Add a solution of HCI in ether (e.g., 2 M) dropwise with stirring.

o The hydrochloride salt will precipitate out of the solution.
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o Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final
product.

Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A combination of
spectroscopic and chromatographic techniques should be employed.

Expected Spectroscopic Data

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons of the chlorophenyl ring (two doublets in the 7.0-7.5 ppm range), the methylene
bridge protons (~2.8-3.2 ppm), and the various protons of the piperidine ring. The protons
adjacent to the nitrogen will appear further downfield.

e 13C NMR: The carbon spectrum should show four distinct signals for the aromatic carbons,
one for the methylene bridge, and three or four signals for the piperidine carbons, depending
on symmetry.

e Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent
molecular ion peak [M+H]* corresponding to the free base. The isotopic pattern for the two
chlorine atoms (one on the phenyl ring, one as the counter-ion) will be a key diagnostic
feature.

Quality Control Workflow

A rigorous QC process ensures the material is suitable for downstream biological experiments.

H NMR

Synthesized Purification Structure Confirmation
Crude Product (Column Chromatography)
Mass Spectrometry

Purity Assessment Final QC Approval
(HPLC/UPLC >95%) (Release for Assay)

Click to download full resolution via product page

Caption: Standard analytical workflow for compound validation.

© 2026 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1455778/docs?utm_src=pdf-body-img#4-4-chlorophenyl-thio-methyl-piperidine-hydrochloride-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455778?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Pharmacological Context and Potential Applications

The structural motifs within 4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride
strongly suggest its potential as a modulator of monoamine neurotransmitter transporters, such
as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine
transporter (NET). Piperidine-based structures are prevalent in a vast number of centrally
acting agents.[7][8]

Mechanism of Action Hypothesis

Compounds with a piperidine ring attached to an aromatic system are classic pharmacophores
for transporter ligands.[7] The 4-chlorophenyl moiety is a common feature in many selective
serotonin reuptake inhibitors (SSRIs) and dopamine reuptake inhibitors (DRIs). The thioether
linkage provides a flexible yet stable connection that can orient the aromatic ring within the
transporter's binding pocket. It is hypothesized that this compound acts as a competitive
inhibitor at the substrate binding site of one or more of these transporters, thereby blocking the
reuptake of neurotransmitters like dopamine from the synaptic cleft.

Structure-Activity Relationship (SAR) Context

The molecule can be deconstructed into key pharmacophoric elements, each contributing to its
potential affinity and selectivity.
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Pharmacophore Elements

Piperidine Ring

(Core Scaffold, Basicity)

Connects to Forms Salt with

Methylene Thioether Linker
(Spacing, Flexibility)

4-Chlorophenyl Group
(Binding, Lipophilicity, Selectivity)

Click to download full resolution via product page
Caption: Key structural components influencing biological activity.

Research on related N-benzylpiperidines has shown that electron-withdrawing groups, such as
chlorine, on the aromatic ring can be beneficial for high-affinity binding to the dopamine
transporter (DAT).[4] Therefore, this compound is a rational candidate for screening in DAT
binding and uptake inhibition assays.

Research Applications

Given its structural similarity to known dopamine transporter inhibitors, this compound is a
valuable tool for:

* Neuroscience Research: Probing the structure and function of the dopamine transporter.

* Drug Discovery: Serving as a lead compound or scaffold for the development of novel
therapeutics for conditions involving dopaminergic dysfunction, such as ADHD, depression,
or substance use disorders.
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Handling, Storage, and Safety

e Handling: Use appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place, protected from light and
moisture. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to
prevent potential oxidation of the thioether.

o Safety: The toxicological properties have not been fully investigated. Assume the compound
is harmful if swallowed or inhaled and may cause skin and eye irritation. Refer to the Material
Safety Data Sheet (MSDS) from the supplier for detailed information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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